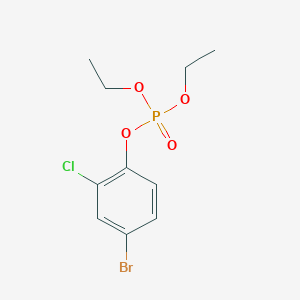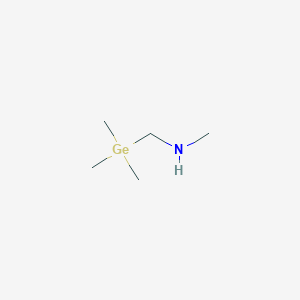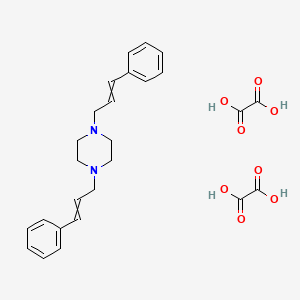![molecular formula C40H18Cl2F12N2O6S2 B14393999 2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl} CAS No. 88465-20-7](/img/structure/B14393999.png)
2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups, nitro groups, and a disulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} typically involves multiple steps, starting with the preparation of the biphenyl coreThe disulfide linkage is formed through the oxidation of thiol groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines .
科学研究应用
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). The disulfide linkage can undergo reversible oxidation-reduction cycles, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Fluoroglycofen-ethyl: Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, 2-ethoxy-2-oxoethyl ester.
Uniqueness
2,2’-Disulfanediylbis{5’-[2-chloro-4-(trifluoromethyl)phenoxy]-2’-nitro-6-(trifluoromethyl)-1,1’-biphenyl} is unique due to its combination of multiple trifluoromethyl groups, nitro groups, and a disulfide linkage. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it suitable for various advanced applications .
属性
CAS 编号 |
88465-20-7 |
|---|---|
分子式 |
C40H18Cl2F12N2O6S2 |
分子量 |
985.6 g/mol |
IUPAC 名称 |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-1-[[2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-3-(trifluoromethyl)phenyl]disulfanyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C40H18Cl2F12N2O6S2/c41-27-15-19(37(43,44)45)7-13-31(27)61-21-9-11-29(55(57)58)23(17-21)35-25(39(49,50)51)3-1-5-33(35)63-64-34-6-2-4-26(40(52,53)54)36(34)24-18-22(10-12-30(24)56(59)60)62-32-14-8-20(16-28(32)42)38(46,47)48/h1-18H |
InChI 键 |
XPNSTAWTCFTBDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)SSC2=CC=CC(=C2C3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)


![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)



![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)



